molecular formula C14H15NO3S B184542 N-(4-methoxybenzyl)benzenesulfonamide CAS No. 79246-03-0

N-(4-methoxybenzyl)benzenesulfonamide

Cat. No. B184542
CAS RN: 79246-03-0
M. Wt: 277.34 g/mol
InChI Key: KPLYTVPELPCLHH-UHFFFAOYSA-N
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Description

“N-(4-methoxybenzyl)benzenesulfonamide” is a chemical compound with the molecular formula C14H15NO3S . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including those similar to “N-(4-methoxybenzyl)benzenesulfonamide”, typically involves reactions of benzenesulfonyl chloride with different amines in the presence of suitable catalysts and conditions . A study described the synthesis of new aryl thiazolone–benzenesulfonamides as well as their carbonic anhydrase IX inhibitory effect .


Molecular Structure Analysis

The molecular structure of “N-(4-methoxybenzyl)benzenesulfonamide” can be analyzed using various spectroscopic techniques . The ChemSpider database provides a 3D structure of the molecule .


Chemical Reactions Analysis

Benzenesulfonamides, including “N-(4-methoxybenzyl)benzenesulfonamide”, can undergo various chemical reactions. For instance, they can participate in condensation to form Schiff bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-methoxybenzyl)benzenesulfonamide” include its molecular formula C14H15NO3S, average mass 305.392 Da, and monoisotopic mass 305.108551 Da .

Scientific Research Applications

  • Photodynamic Therapy for Cancer Treatment : A study by Pişkin, Canpolat, & Öztürk (2020) synthesized zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, which exhibit properties useful for photodynamic therapy in cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties.

  • Benzylation of Alcohols and Phenols : Carlsen (1998) developed a method using N-(4-methoxybenzyl)-o-benzenedisulfonimide to benzylate alcohols and phenols, producing 4-methoxybenzyl ethers in good yields. This study highlights its utility in organic synthesis (Carlsen, 1998).

  • Antifungal Applications : Gupta & Halve (2015) synthesized a series of benzenesulfonamide derivatives with potent antifungal activity, indicating potential use in developing antifungal agents (Gupta & Halve, 2015).

  • Cytotoxicity and Tumor-Specificity Studies : A study by Gul et al. (2016) synthesized benzenesulfonamides with potential as carbonic anhydrase inhibitors and found that some derivatives showed cytotoxic activities, indicating potential for anti-tumor studies.

  • Structural Analysis for Drug Development : Rodrigues et al. (2015) analyzed the crystal structures of N-substituted benzenesulfonamides, including 4-methoxybenzenesulfonamide, which is important for understanding their potential as drugs (Rodrigues et al., 2015).

  • Antiproliferative Agents in Cancer Therapy : Motavallizadeh et al. (2014) prepared derivatives of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides as potential antiproliferative agents, with some showing significant activity against various cancer cell lines (Motavallizadeh et al., 2014).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-18-13-9-7-12(8-10-13)11-15-19(16,17)14-5-3-2-4-6-14/h2-10,15H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLYTVPELPCLHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357566
Record name N-(4-methoxybenzyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzyl)benzenesulfonamide

CAS RN

79246-03-0
Record name N-(4-methoxybenzyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
J Ann, Y Ki, S Yoon, MS Kim, JU Lee, C Kim… - Bioorganic & medicinal …, 2016 - Elsevier
A series of 2-sulfonamidopyridine C-region derivatives of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamide were investigated as hTRPV1 ligands. Systematic modification on the 2-…
Number of citations: 12 www.sciencedirect.com
S Yrjölä, T Parkkari, D Navia-Paldanius… - European journal of …, 2016 - Elsevier
To date, many known G protein-coupled receptor 55 (GPR55) ligands are those identified among the cannabinoids. In order to further study the function of GPR55, new potent and …
Number of citations: 23 www.sciencedirect.com
JD Bonk, DT Amos, SJ Olson - Synthetic communications, 2007 - Taylor & Francis
A convenient synthesis of sulfonamides from thiols is described. In situ preparation of sulfonyl chlorides from thiols is accomplished by oxidation with trichloroisocyanuric acid (TCCA), …
Number of citations: 39 www.tandfonline.com
B Sardar, R Jamatia, A Samanta… - The Journal of Organic …, 2022 - ACS Publications
An efficient Ru doped hydrotalcite catalyzed N-alkylation of benzamides and sulfonamides with alcohols via borrowing hydrogen catalysis is illustrated. Various primary alcohols, …
Number of citations: 9 pubs.acs.org
MA Schmidt, RW Stokes, ML Davies… - The Journal of Organic …, 2017 - ACS Publications
4-Cyanobenzenesulfonamides of secondary amines were found to cleave to the parent amine cleanly under the action of thiol and base. This feature readily lends itself to the use of this …
Number of citations: 27 pubs.acs.org
H Wen, N Luo, Q Zhu, R Luo - The Journal of Organic Chemistry, 2021 - ACS Publications
Sulfonamide moieties widely exist in natural products, biologically active substance, and pharmaceuticals. Here, an efficient water-soluble amide iridium complexes-catalyzed transfer …
Number of citations: 10 pubs.acs.org
AK Ganguly, SS Alluri, CH Wang, A Antropow, A White… - Tetrahedron, 2014 - Elsevier
Synthesis and HIV-1 protease inhibitory activity of compound 5 based on the structure of a novel cyclic sulfonamide pharmacophore has been recently disclosed from our group. X-ray …
Number of citations: 34 www.sciencedirect.com
S Pathak, N Kumar, SK Jha, SK Karn, P Singh - researchgate.net
Chagas disease, also known as Trypanosomiasis, is found mostly in Latin America by the infection of a parasite, Trypanosoma cruzi. It is considered to be vector born disease which is …
Number of citations: 0 www.researchgate.net
QA Sun, ZH Lu, XQ Pu, HL Hu… - European Journal of …, 2018 - Wiley Online Library
A novel protocol for the deoxyalkoxyamination of alcohols has been developed, using N‐alkoxybenzenesulfonimide (NOSI) as both a sulfonyl transfer reagent and an alkoxyamine …
R McGrory, RJ Faggyas, A Sutherland - Organic & Biomolecular …, 2021 - pubs.rsc.org
A mild and effective one-pot synthesis of 1,2,3-benzotriazin-4(3H)-ones and benzothiatriazine-1,1(2H)-dioxide analogues has been developed. The method involves the …
Number of citations: 4 pubs.rsc.org

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